molecular formula C9H15N3 B567665 N2-tert-butylpyridine-2,4-diamine CAS No. 1249985-74-7

N2-tert-butylpyridine-2,4-diamine

Cat. No.: B567665
CAS No.: 1249985-74-7
M. Wt: 165.24
InChI Key: NJOKSUFXFAPLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-tert-butylpyridine-2,4-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, featuring a tert-butyl group attached to the nitrogen atom at the 2-position and two amino groups at the 2 and 4 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-tert-butylpyridine-2,4-diamine typically involves the reaction of pyridine derivatives with tert-butylamine under controlled conditions. One common method includes the use of tert-butylamine and 2,4-dichloropyridine as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of chlorine atoms with tert-butylamine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-tert-butylpyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-tert-butylpyridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-tert-butylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-tert-butylpyridine-2,4-diamine is unique due to the presence of amino groups at the 2 and 4 positions, which impart distinct chemical reactivity and potential biological activity. This differentiates it from other tert-butyl-substituted pyridines, which may lack these functional groups and thus exhibit different properties and applications .

Properties

IUPAC Name

2-N-tert-butylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOKSUFXFAPLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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